2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE
Overview
Description
2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE: is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the fourth position, along with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxy-3-nitroacetophenone: The synthesis of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE can be achieved by brominating 4-hydroxy-3-nitroacetophenone.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol or sodium ethoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(4-amino-3-hydroxyphenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone with an oxidized hydroxyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethanone, 2-bromo-1-(4-hydroxy-3,5-dinitrophenyl)-: Similar structure but with an additional nitro group at the fifth position.
Ethanone, 2-bromo-1-(4-hydroxy-3-iodophenyl)-: Similar structure but with an iodine atom instead of a nitro group.
Ethanone, 2-bromo-1-(4-hydroxy-3-chlorophenyl)-: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Biological Activity
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 247.05 g/mol
- CAS Number : 2491-38-5
- Melting Point : 123-126 °C
- Density : 1.6 g/cm³
Biological Activity Overview
This compound exhibits several biological activities, including:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : It has been identified as a PTP1B inhibitor with a Ki value of 42 μM, suggesting potential applications in diabetes and obesity management due to the enzyme's role in insulin signaling .
- Antimicrobial Properties : Recent studies indicate that derivatives of this compound may possess antimicrobial activity, which could be leveraged in developing new antibiotics .
The biological effects of this compound can be attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound binds to active sites of target enzymes, leading to conformational changes that inhibit their activity. This mechanism is crucial for its role as a PTP1B inhibitor, impacting insulin signaling pathways .
- Cellular Effects : It influences cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation. This could make it a candidate for cancer treatment by inducing apoptosis in malignant cells .
Case Study 1: Antidiabetic Potential
A study investigated the effects of this compound on insulin signaling in diabetic models. Results showed that the compound significantly improved glucose uptake in muscle cells by enhancing insulin receptor signaling through PTP1B inhibition.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains demonstrated that derivatives of this compound exhibited notable antimicrobial activity. The study quantified the Minimum Inhibitory Concentration (MIC) values against common pathogens, suggesting its potential as a lead compound for antibiotic development.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | E. coli |
Derivative A | 16 | S. aureus |
Derivative B | 8 | P. aeruginosa |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate bioavailability influenced by its solubility and stability under physiological conditions. Studies show that it is metabolized primarily in the liver, with significant excretion through urine .
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, further toxicological assessments are essential to establish safe dosage ranges for clinical applications.
Properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-8(12)5-1-2-7(11)6(3-5)10(13)14/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFUHIYILOQDHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063682 | |
Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5029-61-8 | |
Record name | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5029-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromo-4-hydroxy-3-nitroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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